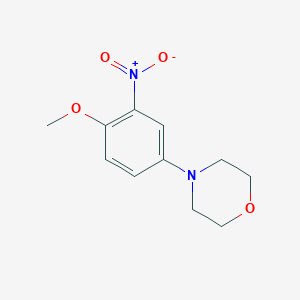
4-(4-Méthoxy-3-nitrophényl)morpholine
Vue d'ensemble
Description
4-(4-Methoxy-3-nitrophenyl)morpholine, also known as MNM, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a morpholine ring, a nitro group, and a methoxy group. The compound has been used as a reagent in organic synthesis, as well as a probe for studying biological systems. In
Applications De Recherche Scientifique
Synthèse d'agents anticancéreux
4-(4-Méthoxy-3-nitrophényl)morpholine : est utilisé dans la synthèse de médicaments anticancéreux. Il sert de précurseur pour la production de Reversine, un composé connu pour son potentiel à inverser la dédifférenciation des cellules, ce qui est une approche prometteuse dans le traitement du cancer .
Développement de médicaments antimigraineux
Ce composé a été identifié comme un précurseur précieux dans le développement de médicaments visant à traiter les migraines. Ses propriétés structurelles permettent la création de molécules qui peuvent soulager les symptômes de la migraine en ciblant des voies spécifiques impliquées dans la transmission de la douleur .
Recherche sur les inhibiteurs de kinase
Les inhibiteurs de kinase sont essentiels dans le traitement de diverses maladies, notamment le cancer. This compound est utilisé dans la recherche et le développement de nouveaux inhibiteurs de kinase, qui peuvent cibler sélectivement et inhiber l'activité de kinases spécifiques impliquées dans la progression de la maladie .
Inhibiteurs de la transcriptase inverse
Dans le domaine de la recherche antivirale, en particulier pour le VIH, ce composé est un précurseur clé dans la synthèse d'inhibiteurs de la transcriptase inverse. Ces inhibiteurs empêchent la réplication du virus en ciblant l'enzyme transcriptase inverse, un élément essentiel du cycle de vie viral .
Applications antibiotiques et antifongiques
La polyvalence structurelle de This compound en fait un candidat pour la synthèse de nouveaux agents antibiotiques et antifongiques. Sa capacité à s'intégrer dans divers cadres moléculaires permet le développement de médicaments capables de lutter contre les souches résistantes de bactéries et de champignons .
Synthèse de médicaments antimycobactériens
Ce composé est également impliqué dans la synthèse de médicaments ciblant les mycobactéries, responsables de maladies comme la tuberculose. Les recherches en cours visent à développer des agents antimycobactériens plus efficaces pour lutter contre le problème croissant de la résistance aux médicaments .
Recherche sur le processus de nitration
Un nouveau processus de nitration sûr, robuste et performant pour la synthèse de This compound a été développé, ce qui est important pour la production à l'échelle industrielle. Ce processus garantit une production plus sûre et plus efficace du composé, ce qui est essentiel pour son application dans divers domaines de recherche .
Intermédiaire chimique en chimie médicinale
En raison de son groupe nitro réactif, This compound sert d'intermédiaire polyvalent en chimie médicinale. Il est utilisé pour créer une large gamme de composés pharmacologiquement actifs, y compris ceux présentant des propriétés antidiabétiques potentielles .
Mécanisme D'action
Target of Action
It is known that morpholine derivatives have been widely used in medicinal chemistry, including in the fields of antidiabetic and antimigraine drugs, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, anti-fungal, and antimycobacterial agents . Therefore, it can be inferred that 4-(4-Methoxy-3-nitrophenyl)morpholine may interact with similar targets.
Mode of Action
Given the wide range of biological activities associated with morpholine derivatives, it is likely that 4-(4-methoxy-3-nitrophenyl)morpholine interacts with its targets in a manner that modulates their function, leading to therapeutic effects .
Biochemical Pathways
Considering the broad spectrum of biological activities associated with morpholine derivatives, it can be inferred that 4-(4-methoxy-3-nitrophenyl)morpholine may influence a variety of biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Given the wide range of biological activities associated with morpholine derivatives, it can be inferred that 4-(4-methoxy-3-nitrophenyl)morpholine may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Methoxy-3-nitrophenyl)morpholine. For instance, storage temperature can affect the stability of the compound .
Analyse Biochimique
Biochemical Properties
4-(4-Methoxy-3-nitrophenyl)morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of 4-(4-Methoxy-3-nitrophenyl)morpholine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in cell proliferation and apoptosis . Additionally, it has been shown to affect the expression of genes involved in oxidative stress responses and inflammatory pathways .
Molecular Mechanism
At the molecular level, 4-(4-Methoxy-3-nitrophenyl)morpholine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Methoxy-3-nitrophenyl)morpholine change over time. The compound is relatively stable under standard storage conditions (2-8°C), but it can degrade under extreme conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(4-Methoxy-3-nitrophenyl)morpholine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antioxidant properties . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects .
Metabolic Pathways
4-(4-Methoxy-3-nitrophenyl)morpholine is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in cells .
Transport and Distribution
Within cells and tissues, 4-(4-Methoxy-3-nitrophenyl)morpholine is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins .
Subcellular Localization
The subcellular localization of 4-(4-Methoxy-3-nitrophenyl)morpholine is critical for its activity and function. It is often directed to specific compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals and post-translational modifications . This localization allows the compound to interact with specific biomolecules and exert its effects on cellular processes .
Propriétés
IUPAC Name |
4-(4-methoxy-3-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-16-11-3-2-9(8-10(11)13(14)15)12-4-6-17-7-5-12/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUASRJAQVAMJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCOCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589927 | |
| Record name | 4-(4-Methoxy-3-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
383870-96-0 | |
| Record name | 4-(4-Methoxy-3-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




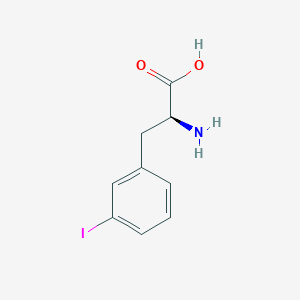
![6-Chloro-2-(piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B1611772.png)
![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1611773.png)
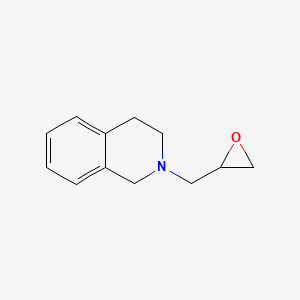
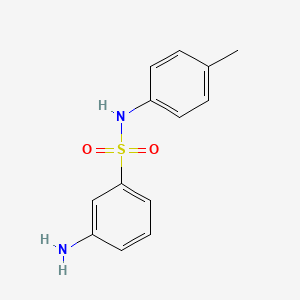
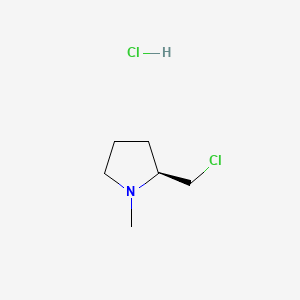
![Bis[(S,S,S)-DiazaPhos-SPE]](/img/structure/B1611782.png)
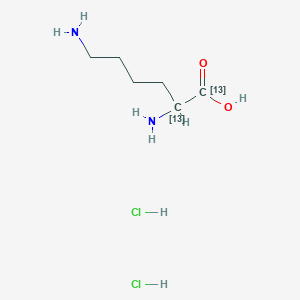
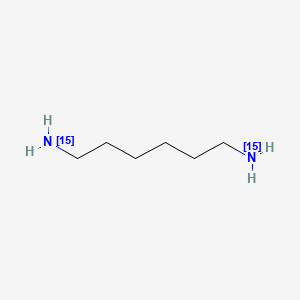
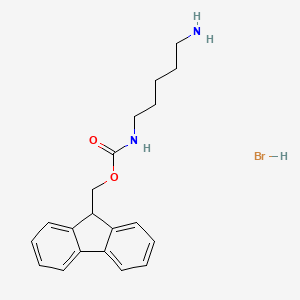

![[[Dimethyl(trifluoromethyl)ethyl]silyloxy]heptacyclopentyltricycloheptasiloxanediol](/img/structure/B1611788.png)